4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
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Overview
Description
4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is an organic compound that belongs to the class of thiazinanes This compound is characterized by the presence of a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms The methoxybenzyl group attached to the thiazinane ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. For instance, a precursor such as 2-aminothiophenol can be reacted with a carbonyl compound under acidic conditions to form the thiazinane ring.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazinane ring with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazinane derivatives with different oxidation states. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The methoxybenzyl group can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazinane derivatives
Substitution: Nitro-substituted methoxybenzyl derivatives
Scientific Research Applications
4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: The compound’s potential biological activity makes it a candidate for drug development. It can be explored for its antimicrobial, antiviral, and anticancer properties.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Catalysis: It can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone depends on its specific application:
Biological Activity: If used as a drug, the compound may interact with specific molecular targets such as enzymes or receptors. The methoxybenzyl group can enhance its binding affinity and selectivity.
Catalysis: As a catalyst, the thiazinane ring can coordinate with metal ions, facilitating various catalytic processes. The sulfur and nitrogen atoms in the ring can act as donor sites for metal coordination.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl Alcohol: This compound shares the methoxybenzyl group but lacks the thiazinane ring. It is used in organic synthesis and as a fragrance.
4-Methoxybenzyl Chloride: Similar to 4-methoxybenzyl alcohol, this compound is used as an intermediate in organic synthesis.
Thiazinane Derivatives: Other thiazinane derivatives may have different substituents on the ring, leading to variations in their chemical and biological properties.
Uniqueness
4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is unique due to the combination of the thiazinane ring and the methoxybenzyl group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c1-18-10-4-2-9(3-5-10)6-13-11(14)7-19(16,17)8-12(13)15/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQLLNPQBGYKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CS(=O)(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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